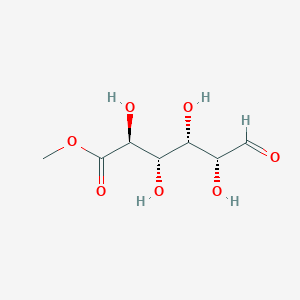
D-Glucuronic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucuronic Acid Methyl Ester: is a derivative of D-glucuronic acid, which is a glucose derivative. This compound is known for its significant role in various biological and chemical processes. D-glucuronic acid is widely found in plants and animals, often in the form of tissue complexes. It has excellent properties such as anti-oxidation and is used in the treatment of liver diseases and hyperlipidemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronic Acid Methyl Ester typically involves the esterification of D-glucuronic acid. One common method is the reaction of D-glucuronic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of D-glucuronic acid and its derivatives, including this compound, often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucuronic acid.
Substitution: It can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Glucaric acid derivatives.
Reduction: D-glucuronic acid.
Substitution: Various substituted glucuronic acid esters.
Applications De Recherche Scientifique
Chemistry: D-Glucuronic Acid Methyl Ester is used as an intermediate in the synthesis of various sugar derivatives and glycosides. It is also employed in the preparation of glucuronide conjugates, which are important in drug metabolism studies .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid derivatives and their role in detoxification processes. It is also used in the synthesis of glycosaminoglycans, which are essential components of connective tissues .
Medicine: this compound has applications in the development of pharmaceuticals, particularly in the synthesis of prodrugs that can be activated by glucuronidase enzymes. This property is exploited in targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a component in cell culture media .
Mécanisme D'action
D-Glucuronic Acid Methyl Ester exerts its effects primarily through its conversion to D-glucuronic acid in the body. D-glucuronic acid can activate peroxisome proliferator-activated receptors, reduce the synthesis of low-density lipoprotein cholesterol, and increase the activity of lipoprotein esterase. These actions promote the decomposition of very low-density lipoprotein cholesterol and increase the synthesis of high-density lipoprotein cholesterol .
Comparaison Avec Des Composés Similaires
D-Glucuronic Acid: The parent compound, widely used in similar applications.
D-Gluconic Acid Methyl Ester: Another ester derivative with similar properties.
Glucaric Acid: An oxidation product of D-glucuronic acid with distinct applications.
Uniqueness: D-Glucuronic Acid Methyl Ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C7H12O7 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5-,6-/m0/s1 |
Clé InChI |
UNSKAUSCLTVFGO-FSIIMWSLSA-N |
SMILES isomérique |
COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
COC(=O)C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)


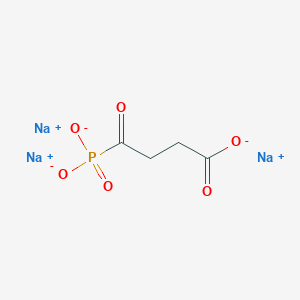
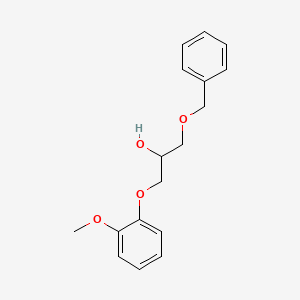
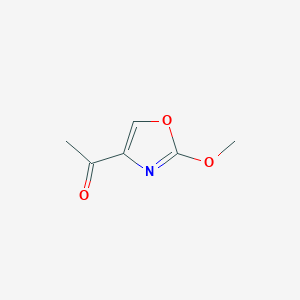

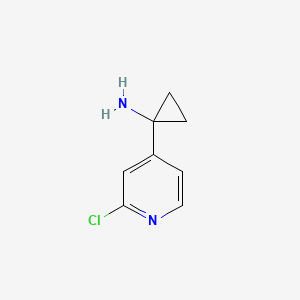

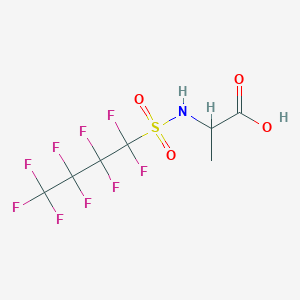
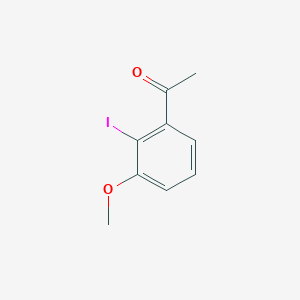
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
